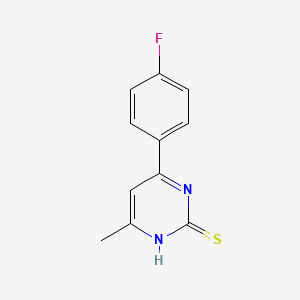

4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2S/c1-7-6-10(14-11(15)13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKVTSAVFCMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Chloro-6-methylpyrimidine-2-thiol

Step 1: Cyclocondensation

A mixture of ethyl acetoacetate (5.0 g, 38.5 mmol) and thiourea (3.0 g, 39.4 mmol) in ethanol (50 mL) is treated with concentrated HCl (10 mL) and refluxed for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield 6-methylpyrimidine-2-thiol as a pale-yellow solid (Yield: 65%).

Step 2: Chlorination

The thiol intermediate is suspended in phosphoryl chloride (POCl₃, 20 mL) with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed at 110°C for 4 hours, followed by careful quenching with ice. Extraction with dichloromethane and evaporation affords 4-chloro-6-methylpyrimidine-2-thiol (Yield: 70%).

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

4-Chloro-6-methylpyrimidine-2-thiol (1.0 g, 5.3 mmol), 4-fluorophenylboronic acid (0.89 g, 6.4 mmol), tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol), and sodium carbonate (1.7 g, 16.0 mmol) are combined in degassed dioxane/water (4:1, 30 mL). The mixture is heated at 90°C under nitrogen for 12 hours. Post-reaction, the product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 4-(4-fluorophenyl)-6-methylpyrimidine-2-thiol (Yield: 75%).

Optimization and Analytical Validation

Reaction Optimization

-

Temperature Control : Maintaining reflux at 90°C during Suzuki coupling minimizes side product formation.

-

Protection-Deprotection Strategy : S-Methylation using methyl iodide and diisopropylethylamine (DIPEA) in methanol protects the thiol during chlorination (Yield: 90%). Deprotection with 6M HCl at 60°C regenerates the thiol (Yield: 85%).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 2.40 (s, 3H, CH₃), 7.12–7.15 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 8.50 (s, 1H, pyrimidine-H).

-

MS (ESI) : m/z 261.1 [M+H]⁺.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to form a corresponding sulfide.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

Oxidation: Disulfide or sulfonic acid derivatives.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol, exhibit significant antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study found that certain pyrimidine derivatives demonstrated superior antibacterial activity compared to standard antibiotics like trimethoprim, highlighting their potential as new antimicrobial agents .

Anticancer Properties

The compound has shown promising results in anticancer studies. In a comparative analysis, a pyrimidine derivative exhibited enhanced cytotoxic effects against gastric adenocarcinoma cells while remaining non-toxic to normal cells . This suggests that modifications on the pyrimidine ring can lead to increased selectivity and potency against cancer cells.

Synthesis and Derivative Development

Synthesis Techniques

The synthesis of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol can be achieved through various organic reactions, including cyclization methods that incorporate thiol groups into the pyrimidine framework. The introduction of fluorinated phenyl groups has been shown to enhance biological activity due to their electron-withdrawing properties, which can affect the compound's interaction with biological targets .

| Synthesis Method | Description |

|---|---|

| Cyclization | Involves forming a thiol group through cyclization reactions with appropriate precursors. |

| Electrophilic Substitution | Incorporates fluorinated aromatic rings to enhance biological activity. |

Material Science Applications

Polymer Chemistry

The thiol group in 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol allows for its use in creating functional polymers. Thiol-ene click chemistry is one method where this compound can act as a monomer or crosslinker, leading to materials with specific mechanical and thermal properties. This application is particularly relevant in developing coatings and adhesives that require enhanced durability and chemical resistance .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol against common pathogens. The results showed a significant zone of inhibition against E. coli and S. aureus, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including gastric adenocarcinoma. The findings revealed that it inhibited cell proliferation significantly at low concentrations while sparing normal cell lines from toxicity .

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the thiol group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Phenyl Groups

- 4-(4-Chlorophenyl)pyrimidine-2-thiol (CAS 175203-08-4): Replacing fluorine with chlorine increases molecular weight (222.69 g/mol vs. ~206.23 g/mol for the fluorinated analog) and slightly enhances lipophilicity (logP).

- 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1):

Bromine’s higher electronegativity and bulkiness further alter binding kinetics. This compound’s molecular weight (301.54 g/mol) suggests lower solubility in polar solvents, which could limit its therapeutic applicability compared to the fluorinated parent compound .

Functional Group Modifications

- 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione :

Replacing the methyl group with a methoxyphenyl and adding a hydroxyl group introduces hydrogen-bonding capacity. This enhances antioxidant activity, as observed in similar pyrimidine-thiol derivatives, but may reduce membrane permeability .

Structural and Conformational Differences

- Dihedral Angles and Planarity :

The fluorophenyl group in 4-(4-fluorophenyl)-6-methylpyrimidine-2-thiol forms a dihedral angle of ~12.8° with the pyrimidine ring, allowing partial conjugation while maintaining steric flexibility . In contrast, 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione exhibits a larger dihedral angle (65.58°), disrupting coplanarity and reducing π-π stacking interactions with biological targets . - Analogous compounds with hydroxyl or amine groups (e.g., 4-amino-2-(methylthio)-6-pyrimidinol) show stronger intramolecular H-bonding, which may stabilize specific conformations during drug-receptor interactions .

Pharmacological Properties

Biologische Aktivität

4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol is a thiol-containing pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol can be represented as follows:

This compound features a fluorinated phenyl group and a thiol functional group, which are critical for its biological activities.

Antimicrobial Activity

Research indicates that 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol exhibits significant antimicrobial properties. In a study evaluating various thiourea derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Enterococcus faecalis | 250 |

| Escherichia coli | 500 |

Anticancer Properties

The anticancer activity of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol has been explored in various studies. One significant study found that the compound exhibited cytotoxic effects against gastric adenocarcinoma cells (AGS cell line) with an IC50 value of approximately 50 µM. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and flow cytometry analyses .

Case Study: Gastric Adenocarcinoma

- Cell Line: AGS (human gastric adenocarcinoma)

- IC50 Value: 50 µM

- Mechanism: Induction of apoptosis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol has shown promise as an anti-inflammatory agent. It was reported to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib. This suggests a potential role in treating inflammatory conditions .

| Compound | IC50 (µmol) |

|---|---|

| 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

The biological activities of 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol are attributed to its ability to interact with specific molecular targets within cells. For instance, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-6-methylpyrimidine-2-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound can be synthesized via condensation reactions between substituted aryl aldehydes and thiourea derivatives under acidic or basic conditions. For example, highlights the use of substituted aryl groups in pyrimidine synthesis through cyclocondensation, where the presence of a fluorophenyl moiety improves solubility and reactivity. Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., HCl or piperidine) to enhance yield. Monitoring reaction progress via TLC and purification via column chromatography with ethyl acetate/hexane gradients is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and hydrogen bonding interactions, such as thiol proton resonance at δ 3.5–4.0 ppm. Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for fluorophenyl groups) and intramolecular hydrogen bonds (N–H⋯N, C–H⋯O), as shown in and . Mass spectrometry (ESI-MS) and IR spectroscopy further validate molecular weight and functional groups .

Advanced Research Questions

Q. How do substituents at specific positions on the pyrimidine ring influence the compound's biological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer: Substituents at the 4- and 6-positions significantly modulate bioactivity. The 4-fluorophenyl group enhances lipophilicity and membrane permeability, while the 6-methyl group stabilizes the pyrimidine ring against metabolic degradation. and demonstrate that electron-withdrawing groups (e.g., -F) at the para position increase anti-inflammatory activity, whereas bulky substituents (e.g., trifluoromethyl) may sterically hinder target binding. Comparative SAR studies require synthesizing analogs with systematic substitutions and testing them in standardized assays (e.g., COX-2 inhibition) .

Q. What strategies are employed to resolve contradictions in biological activity data across different substituted derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or physicochemical properties (e.g., solubility). To address this:

- Standardize assay protocols (e.g., consistent ATP levels in kinase assays).

- Use computational tools (e.g., molecular docking) to predict binding affinities, as seen in for hydrogen-bonding interactions.

- Perform multivariate analysis to correlate substituent electronic effects (Hammett constants) with activity trends.

- Validate results using orthogonal assays (e.g., SPR for binding kinetics) .

Q. How do intramolecular hydrogen bonds and crystal packing interactions affect the compound's stability and reactivity?

- Methodological Answer: Intramolecular N–H⋯N hydrogen bonds (as in ) stabilize the pyrimidine ring conformation, reducing rotational freedom and enhancing thermal stability. Weak intermolecular interactions (C–H⋯π, C–H⋯O) govern crystal packing, influencing solubility and dissolution rates. SCXRD data () reveal that deviations from coplanarity (e.g., 86.1° for methoxyphenyl groups) can create cavities in the crystal lattice, affecting polymorph formation and bioavailability .

Q. What computational methods are used to predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometry and electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) model binding to targets like cyclooxygenase-2, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding. Pharmacophore mapping aligns the thiol group and fluorophenyl moiety with active site features, as validated in for pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.